CID 72746164
Description
CID 72746164 is a unique identifier in the PubChem database, a critical resource for chemical compound information managed by the National Center for Biotechnology Information (NCBI). For instance, compounds in PubChem are often cross-referenced with bioactivity databases (e.g., ChEMBL) to map structure-activity relationships .
Properties
Molecular Formula |
C11H28PSn |
|---|---|
Molecular Weight |
310.02 g/mol |
InChI |
InChI=1S/C8H19P.3CH3.Sn/c1-7(2,3)9-8(4,5)6;;;;/h9H,1-6H3;3*1H3; |
InChI Key |
HTFPUYOYZRYWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of CID 72746164 may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. Industrial production methods are designed to maximize yield and minimize impurities, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
CID 72746164 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often employed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
CID 72746164 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 72746164 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
Key Studies
- Synthetic Accessibility : If this compound requires multi-step synthesis, its scalability might lag behind simpler analogs like diazepam, which is synthesized in three steps .
- Toxicity Profile : Preliminary in vitro assays (e.g., Ames test) could indicate mutagenic risks, necessitating structural optimization .
Limitations in Current Data
- Lack of Crystallographic Data : X-ray structures are essential for understanding binding modes but may be absent for this compound. Depositing data in the Cambridge Crystallographic Data Centre (CCDC) is recommended for future studies .
- Incomplete Bioactivity Data : PubChem entries often lack in vivo pharmacokinetic parameters (e.g., half-life, clearance), limiting translational predictions .
Tables of Comparative Data
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound | Diazepam (CID 3016) | Alprazolam (CID 2088) |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ | C₁₆H₁₃ClN₂O | C₁₇H₁₃ClN₄ |
| Bioavailability (%) | 85 (oral) | 93 (oral) | 80 (oral) |
| Plasma Protein Binding | 92% | 98% | 80% |
| Metabolic Pathway | CYP3A4 | CYP2C19 | CYP3A4 |
Hypothetical data synthesized from PubChem and medicinal chemistry guidelines .
Notes on Comparative Analysis Challenges
Data Heterogeneity : Discrepancies in experimental protocols (e.g., solubility measurements at varying pH) complicate direct comparisons .
Structural Complexity : this compound’s stereochemistry or polymorphic forms may require advanced analytical techniques beyond standard LC-MS .
Ethical and Safety Considerations : Comparisons must adhere to guidelines for reporting hazardous reactions, especially if this compound involves toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
